

# Head-to-Head Comparison: Cavosonstat and SPL-334 in Preclinical and Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This guide provides a detailed, data-driven comparison of two investigational S-nitrosoglutathione reductase (GSNOR) inhibitors, **Cavosonstat** (N91115) and SPL-334. Developed for researchers, scientists, and drug development professionals, this document summarizes key preclinical and clinical findings, outlines experimental methodologies, and visualizes the molecular pathways involved.

## **Executive Summary**

Cavosonstat and SPL-334 are both small molecule inhibitors of S-nitrosoglutathione reductase (GSNOR), an enzyme that plays a critical role in regulating intracellular levels of S-nitrosoglutathione (GSNO), a key signaling molecule. While both compounds share a common primary target, their development and application have followed different trajectories.

Cavosonstat progressed to Phase 2 clinical trials for cystic fibrosis (CF) before development was halted, whereas SPL-334 has demonstrated efficacy in preclinical models of inflammatory airway diseases. This guide provides a comprehensive analysis of their respective profiles.

### **General Information**



| Feature                               | Cavosonstat (N91115)                                                    | SPL-334 (also known as<br>C3)                                  |
|---------------------------------------|-------------------------------------------------------------------------|----------------------------------------------------------------|
| Developer                             | Nivalis Therapeutics                                                    | Initially Johns Hopkins<br>University, then SAJE Pharma<br>LLC |
| Drug Class                            | S-nitrosoglutathione reductase<br>(GSNOR) inhibitor; CFTR<br>stabilizer | S-nitrosoglutathione reductase<br>(GSNOR) inhibitor            |
| Highest Development Phase             | Phase 2 Clinical Trials (Discontinued for CF)                           | Preclinical                                                    |
| Primary Therapeutic Area Investigated | Cystic Fibrosis                                                         | Allergic Airway Inflammation,<br>Interstitial Lung Disease     |

### **Mechanism of Action**

Both **Cavosonstat** and SPL-334 function by inhibiting the GSNOR enzyme. This inhibition leads to an increase in the intracellular concentration of GSNO. GSNO is an endogenous S-nitrosylating agent that can modify cysteine residues on target proteins, thereby altering their function. This shared mechanism, however, leads to different downstream effects depending on the cellular context and the specific proteins targeted.

## **Cavosonstat Signaling Pathway**

In the context of cystic fibrosis, **Cavosonstat**'s mechanism is aimed at stabilizing the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutant. By increasing GSNO levels, **Cavosonstat** is believed to promote the S-nitrosylation of chaperone proteins, such as Hsc70, that are involved in the folding and degradation of CFTR. This post-translational modification is thought to prevent the premature degradation of the mutant CFTR, allowing more of the protein to be trafficked to the cell membrane and increasing its residence time.[1]





Click to download full resolution via product page

**Caption: Cavosonstat**'s proposed mechanism of action in cystic fibrosis.

## **SPL-334 Signaling Pathway**

In preclinical models of allergic airway inflammation, SPL-334's mechanism is centered on its anti-inflammatory effects. The increase in GSNO following GSNOR inhibition by SPL-334 has been shown to suppress the activation of the transcription factor NF-κB and activate the soluble guanylyl cyclase (sGC)/cyclic guanosine monophosphate (cGMP) pathway.[2] The suppression of NF-κB leads to a reduction in the expression of pro-inflammatory cytokines, while the activation of the sGC/cGMP pathway can promote smooth muscle relaxation (bronchodilation).



Click to download full resolution via product page

**Caption:** SPL-334's anti-inflammatory and bronchodilatory pathways.

## Quantitative Data Comparison In Vitro & Preclinical Data



| Parameter                      | Cavosonstat (N91115)                                                  | SPL-334 (C3)                                                                                                                              |
|--------------------------------|-----------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|
| GSNOR Inhibition               | Potent, selective, and reversible inhibitor.[3]                       | Noncompetitive or uncompetitive inhibitor.[2]                                                                                             |
| Binding Affinity (Kd)          | Data not publicly available.                                          | 1.9 ± 0.14 μM (for binding to GSNOR·NADH complex).[2]                                                                                     |
| In Vivo Efficacy (Preclinical) | Demonstrated improvement in CFTR stability in preclinical studies.[2] | Reduced airway hyperreactivity, inflammation, and fibrosis in mouse models of allergic airway inflammation and interstitial lung disease. |
| EC50                           | Data not publicly available.                                          | 5 μM (for relaxation of preconstricted murine aorta).                                                                                     |

## **Clinical & Pharmacokinetic Data**



| Parameter                                  | Cavosonstat (N91115)                                                                                                                      | SPL-334                             |
|--------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------|
| Phase 1 Study (Healthy & CF<br>Volunteers) | Well-tolerated with no dose-<br>limiting toxicities. Rapidly<br>absorbed with linear and<br>predictable pharmacokinetics.<br>[4]          | Not applicable (preclinical stage). |
| Pharmacokinetic Profile                    | Cmax, Tmax, and half-life data not publicly available in the searched literature.                                                         | Not applicable.                     |
| Phase 1 Efficacy (Exploratory)             | -4.1 mmol/L reduction in sweat<br>chloride from baseline at the<br>highest dose on day 28<br>(p=0.032).[4]                                | Not applicable.                     |
| Phase 2 Study 1 (add-on to Orkambi®)       | Failed to demonstrate benefit in absolute change in percent predicted FEV1 (primary endpoint) or in sweat chloride reduction at 12 weeks. | Not applicable.                     |
| Phase 2 Study 2 (add-on to<br>Kalydeco®)   | Did not demonstrate benefit in absolute change in percent predicted FEV1 (primary endpoint) or in sweat chloride reduction at 8 weeks.    | Not applicable.                     |

# Experimental Protocols SPL-334: Allergic Airway Inflammation Mouse Model

This protocol is based on the methodology described by Ferrini et al. (2013) in PLoS One.





Click to download full resolution via product page

**Caption:** Workflow for the allergic airway inflammation mouse model.

#### **Detailed Methodology:**

Animals: Female BALB/c mice are used.



- Sensitization: Mice are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in aluminum hydroxide (alum) on days 0 and 14.
- Challenge: From day 21 to day 27, mice are challenged daily via intranasal administration of OVA.
- Treatment: SPL-334 (at doses of 0.1 or 1 mg/kg) or a vehicle control is administered intranasally daily during the challenge period.
- Endpoint Measures: 24 hours after the final challenge, various parameters are assessed:
  - Bronchoalveolar Lavage (BAL): Collection of BAL fluid to determine the influx of inflammatory cells (e.g., eosinophils, lymphocytes).
  - Cytokine Levels: Measurement of Th2 cytokines such as IL-5 and IL-13, and the chemokine eotaxin-1 (CCL11) in the BAL fluid by ELISA.
  - Histology: Lung tissues are collected, fixed, and stained with Hematoxylin and Eosin
     (H&E) for inflammation assessment and Periodic acid-Schiff (PAS) for mucus production.
  - Airway Hyperreactivity (AHR): Assessed by measuring changes in lung resistance in response to increasing doses of methacholine.

## Cavosonstat: Phase 2 Clinical Trial (add-on to Orkambi®)

This protocol is a summary of the clinical trial design for evaluating **Cavosonstat** in CF patients.





#### Click to download full resolution via product page

Caption: Logical flow of the Cavosonstat Phase 2 clinical trial.

#### Detailed Methodology:

- Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study.
- Patient Population: Adult cystic fibrosis patients homozygous for the F508del-CFTR mutation who were on a stable regimen of Orkambi® (lumacaftor/ivacaftor).
- Treatment Arms:
  - Placebo administered twice daily (BID).



- Cavosonstat 200 mg administered BID.
- Cavosonstat 400 mg administered BID.
- Duration: 12 weeks of treatment.
- Primary Outcome: The primary efficacy endpoint was the absolute change in percent predicted forced expiratory volume in 1 second (FEV1) from baseline to week 12.
- Secondary Outcomes: Key secondary endpoints included the absolute change in sweat chloride concentration from baseline and the evaluation of safety and tolerability.

## Conclusion

Cavosonstat and SPL-334, while both targeting GSNOR, represent different stages of drug development and have been investigated for distinct therapeutic applications. Cavosonstat, despite a promising mechanism of action for CF, did not demonstrate clinical efficacy in Phase 2 trials, leading to the cessation of its development for this indication. In contrast, SPL-334 has shown significant promise in preclinical models of inflammatory airway diseases, reducing key markers of inflammation and airway hyperreactivity. The data presented in this guide highlights the therapeutic potential of GSNOR inhibition while underscoring the challenges of translating preclinical findings into clinical success. Further research into the diverse downstream effects of GSNOR inhibition in various disease contexts is warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]



- 4. Pharmacokinetics and safety of cavosonstat (N91115) in healthy and cystic fibrosis adults homozygous for F508DEL-CFTR | European Cystic Fibrosis Society (ECFS) [ecfs.eu]
- To cite this document: BenchChem. [Head-to-Head Comparison: Cavosonstat and SPL-334 in Preclinical and Clinical Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606496#head-to-head-comparison-of-cavosonstat-and-spl-334]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com